molecular formula C23H26N6O2 B2733517 N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide CAS No. 1903761-04-5

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Numéro de catalogue: B2733517
Numéro CAS: 1903761-04-5
Poids moléculaire: 418.501
Clé InChI: WYQLUNOFUSSNJW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Evaluation as Potential Antipsychotic Agents

  • Heterocyclic analogues of carboxamides have been synthesized and evaluated as potential antipsychotic agents. Specifically, these compounds have been tested for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. They have also been evaluated for their in vivo ability to antagonize apomorphine-induced climbing responses in mice, an indication of antipsychotic activity (Norman et al., 1996).

Interaction with CB1 Cannabinoid Receptor

  • Certain carboxamides, including N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been studied for their interaction with the CB1 cannabinoid receptor. These studies involve conformational analysis and development of unified pharmacophore models, contributing to the understanding of steric binding interactions at the receptor level (Shim et al., 2002).

Development of NK1 Receptor Ligands

  • The modification of quinoline nuclei in carboxamides has led to the creation of NK1 receptor ligands. These have been demonstrated to have nanomolar range affinity and potential utility in blocking certain biological processes, like endothelial cell proliferation and migration (Giuliani et al., 2011).

Synthesis for CGRP Receptor Inhibition

  • Carboxamides have been developed as potent calcitonin gene-related peptide (CGRP) receptor antagonists. This includes the development of convergent, stereoselective syntheses of these compounds, which are significant for pharmaceutical applications (Cann et al., 2012).

Antibacterial Activity

  • Novel carboxamide derivatives have been synthesized and evaluated for their antibacterial activities against various bacterial strains. This indicates the potential utility of these compounds in the development of new antibacterial agents (Selvakumar & Elango, 2017).

Antimycobacterial Activity

  • Substituted pyridines and pyrazines, structurally similar to carboxamides, have been tested against Mycobacterium tuberculosis. These compounds' activities are significant for the development of new treatments for tuberculosis (Gezginci et al., 1998).

Propriétés

IUPAC Name

N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-15-25-19-7-3-2-6-18(19)22(26-15)29-11-8-17(9-12-29)27-23(30)20-13-21(31-28-20)16-5-4-10-24-14-16/h4-5,10,13-14,17H,2-3,6-9,11-12H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQLUNOFUSSNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.